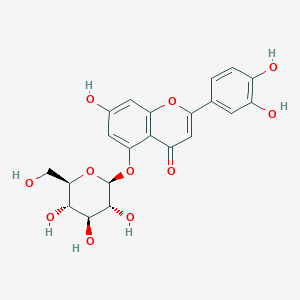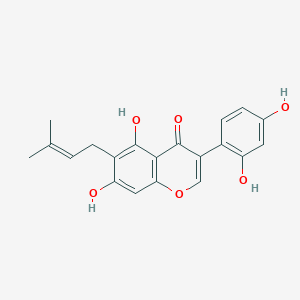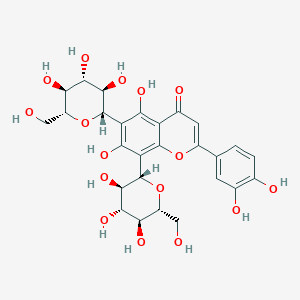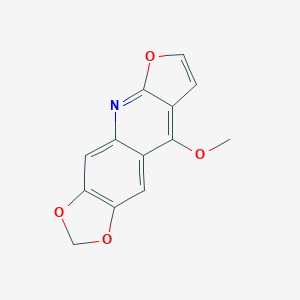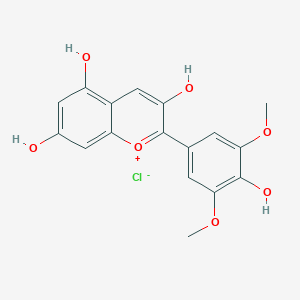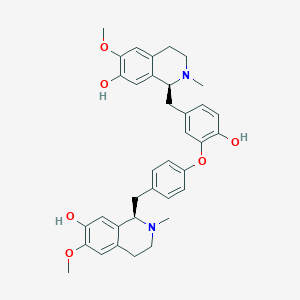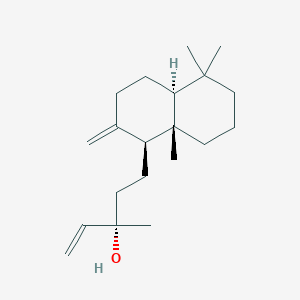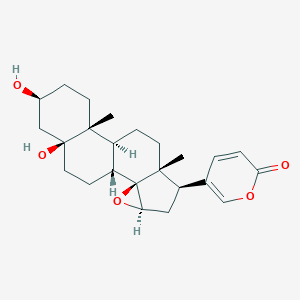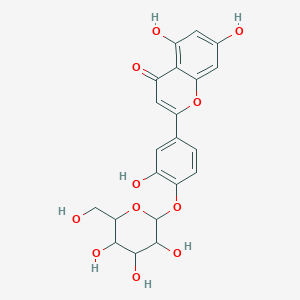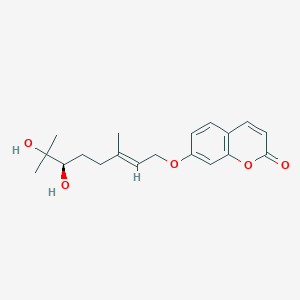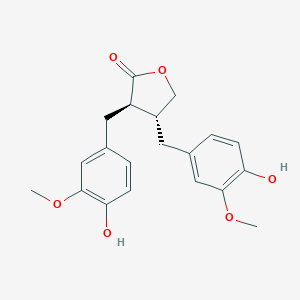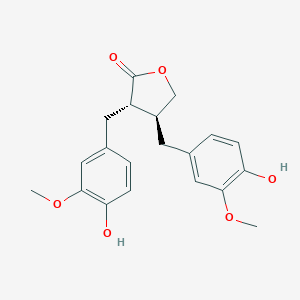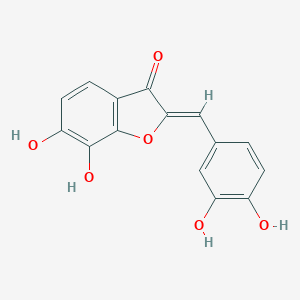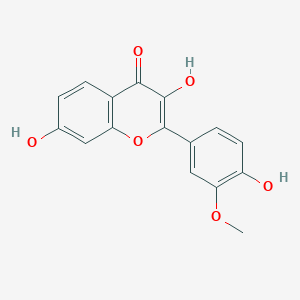
杰若多尔
描述
Geraldol is the O-methyl metabolite of fisetin in mice and is reported to suppress endothelial cell migration and proliferation .
Synthesis Analysis
It is also a metabolite of fisetin .
Molecular Structure Analysis
Geraldol has a molecular formula of C16H12O6 . It is a flavonoid and its identity has been confirmed through analytical high performance liquid chromatography, electrospray ionization-mass spectrometry, and nuclear magnetic resonance analyses .
Physical And Chemical Properties Analysis
Geraldol has an empirical formula of C16H12O6 and a molar mass of 300.27 g/mol . It is a reference substance for HPLC .
科学研究应用
抑制水通道蛋白-4 结合
杰若多尔是一种黄酮类化合物,已被发现具有神经自身免疫性疾病的抑制剂潜力。一项研究表明,杰若多尔可以有效阻断 NMO-IgG 与水通道蛋白-4 的结合,这对于严重的脱髓鞘疾病视神经脊髓炎 (NMO) 的发病机制至关重要。这一发现表明杰若多尔在 NMO 药物开发中的治疗价值 (Wang 等人,2020).
药代动力学和代谢
杰若多尔是杨梅黄素的代谢物,杨梅黄素是一种具有多种有益特性的黄酮类化合物。在小鼠中对杨梅黄素和杰若多尔的药代动力学研究表明,杨梅黄素在体内迅速甲基化为杰若多尔,杰若多尔在给药后的浓度水平高于杨梅黄素。这些发现对于理解杨梅黄素和杰若多尔的代谢途径和潜在治疗用途至关重要 (Jo 等人,2016).
抑制 CYP2C8 酶
一项研究探讨了杨梅黄素及其甲基化代谢物杰若多尔对人细胞色素 P450 酶的抑制作用。研究结果表明,杨梅黄素和杰若多尔均选择性抑制人肝微粒体中的 CYP2C8 酶,杨梅黄素表现出比杰若多尔更强的抑制作用。这项研究对于理解涉及杨梅黄素和杰若多尔的潜在草药-药物相互作用具有重要意义 (Shrestha 等人,2018).
抗癌潜力
杰若多尔已被研究其对白血病细胞氧化还原电位的影响。一项研究发现,杰若多尔增加了 HL-60 白血病细胞中的氧化还原电位,这可能有助于其抗癌作用。这项研究有助于理解杰若多尔作为抗癌剂的潜在机制 (Gu, 2010).
作用机制
Target of Action
Geraldol primarily targets Aquaporin-4 (AQP4) . AQP4 is a water channel protein that plays a crucial role in water balance in the central nervous system . It is also a known target of the autoimmune antibody NMO-IgG, which is associated with Neuromyelitis Optica (NMO), a severe neurological demyelinating autoimmune disease .
Mode of Action
Geraldol interacts with its target, AQP4, by inhibiting the binding of NMO-IgG to AQP4 . This interaction effectively blocks the activation of antibody-mediated and complement-dependent cytotoxicity (CDC), which is thought to underlie the pathogenesis of NMO .
Biochemical Pathways
It is known that geraldol’s action on aqp4 leads to a decrease in cdc in nmo-igg/complement-treated cells . This suggests that Geraldol may affect the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
Pharmacokinetics
It is known that geraldol is an active metabolite of fisetin , a polyphenol found in several fruits and vegetables . The encapsulation of Fisetin into a dietary fibre hydrogel scaffold has been shown to improve its delivery and bioavailability, suggesting a similar potential for Geraldol .
Result of Action
Geraldol’s action results in a decrease in CDC in NMO-IgG/complement-treated cells . It exhibits low cytotoxicity, with no effect on proliferation or apoptosis of cells . , suggesting that it may have a specific, targeted effect on the immune response without disrupting normal cellular functions.
Action Environment
It is known that the bioavailability of fisetin, from which geraldol is derived, can be improved through encapsulation, protecting it from environmental factors such as low stomach ph conditions and extensive intestinal biotransformation . This suggests that similar strategies could potentially enhance the efficacy and stability of Geraldol.
安全和危害
未来方向
属性
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFQRUBJBPLPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175851 | |
| Record name | Geraldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Geraldol | |
CAS RN |
21511-25-1 | |
| Record name | Geraldol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21511-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geraldol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geraldol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERALDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Geraldol exhibits its activity primarily by inhibiting the binding of neuromyelitis optica immunoglobulin G (NMO-IgG) to aquaporin-4 (AQP4). [] This interaction prevents the subsequent activation of antibody-mediated and complement-dependent cytotoxicity (CDC), a key pathogenic mechanism in neuromyelitis optica (NMO). [] Additionally, geraldol has been shown to induce apoptosis in leukemia cells, potentially through the generation of reactive oxygen species (ROS). [, ]
A: Geraldol is a flavonoid, specifically a flavanonol. Its molecular formula is C16H14O6 and its molecular weight is 302.28 g/mol. [, , ] The structure is characterized by a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-substituting hydroxyl groups in the B ring. []
A: Studies comparing geraldol with other flavonoids suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-hydroxyl substitution in the B ring contribute to its potent cytotoxic activity. [, ] Conversely, the presence of a hydroxyl group at position 5 appears to decrease cytotoxicity. []
A: In studies comparing the cytotoxic effects of various flavonoids on leukemia HL-60 cells, geraldol demonstrated greater potency than hesperetin and naringenin but lower potency than 3,6-dihydroxyflavone and luteolin. [, ] This suggests a structure-dependent activity profile within the flavonoid family.
A: Geraldol is a known metabolite of fisetin, another flavonoid. [, , ] Research in mice indicates that fisetin is completely converted to geraldol in vivo. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of geraldol in humans.
A: Research suggests potential applications for geraldol in treating NMO, due to its ability to inhibit NMO-IgG binding to AQP4. [] Additionally, its cytotoxic effects on leukemia cells warrant further investigation for potential anti-cancer applications. [, ]
A: Common analytical techniques used for geraldol identification and quantification include high performance liquid chromatography (HPLC), electrospray ionization-mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



